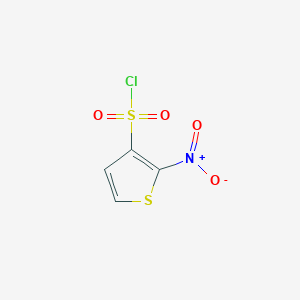
2-Nitrothiophene-3-sulfonyl chloride
Übersicht
Beschreibung
2-Nitrothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₂ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrothiophene-3-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonation and chlorination. One common method starts with the nitration of thiophene to produce 2-nitrothiophene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-nitrothiophene-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a catalyst, metal hydrides, and iron with hydrochloric acid.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated thiophenes.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiophenes with various substituents.
Reduction: The major product is 2-amino-3-thiophenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Nitrothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into the thiophene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrothiophene-3-sulfonyl fluoride
- 2-Nitrothiophene-3-sulfonic acid
- 2-Nitrothiophene-3-sulfonamide
Uniqueness
2-Nitrothiophene-3-sulfonyl chloride is unique due to its dual functional groups (nitro and sulfonyl chloride), which impart distinct reactivity patterns.
Eigenschaften
IUPAC Name |
2-nitrothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQUOBMHCCRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-28-9 | |
| Record name | 2-nitrothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)


![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)




![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
